Etidronic acid (disodium salt)
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Overview
Description
Etidronic acid (disodium salt), also known as etidronate disodium, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. The compound was patented in 1966 and approved for medical use in 1977 . It is known for its ability to inhibit bone resorption and prevent calcification, making it useful in treating conditions like osteoporosis and Paget’s disease of bone .
Preparation Methods
Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .
Chemical Reactions Analysis
Etidronic acid (disodium salt) undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can act as a reducing agent in certain conditions, particularly when used with polycarboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include phosphorus trichloride, acetic acid, and methanesulfonic acid . Major products formed from these reactions include various bisphosphonates and chelated metal complexes .
Scientific Research Applications
Etidronic acid (disodium salt) has a wide range of scientific research applications:
Medicine: It is used to treat osteoporosis, Paget’s disease of bone, and heterotopic ossification.
Water Treatment: The compound is used as a scale and corrosion inhibitor in water treatment systems.
Cosmetics: It functions as a chelating agent in various cosmetic formulations.
Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent.
Mechanism of Action
Etidronic acid (disodium salt) exerts its effects primarily by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals in bone . It binds to calcium phosphate surfaces, preventing the resorption of bone crystals at lower doses and inhibiting crystal growth at higher doses . This mechanism is particularly useful in treating bone-related diseases by shifting the bone resorption/formation equilibrium towards bone formation .
Comparison with Similar Compounds
Etidronic acid (disodium salt) is part of the first generation of bisphosphonates, similar to clodronic acid and tiludronic acid . Unlike other bisphosphonates, such as alendronate, etidronate also prevents bone calcification, making it unique in its ability to treat heterotopic ossification . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are nitrogen-containing bisphosphonates and are often preferred for treating osteoporosis due to their higher potency .
Properties
Molecular Formula |
C2H8Na2O8P2 |
---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
InChI Key |
RCPBHUGBCPLECU-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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